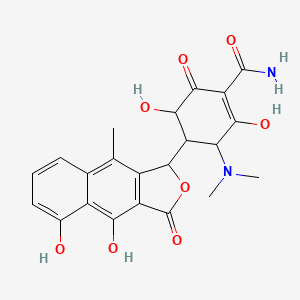

alpha-apo-Oxytetracycline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRKMHDAKULCOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40940158 | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2869-27-4, 18695-01-7 | |

| Record name | 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2869-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40940158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

Alpha-apo-oxytetracycline is generated via acid-catalyzed dehydration of oxytetracycline. The process begins with the protonation of the hydroxyl group at the C5 position, followed by dehydration to form anhydrooxytetracycline. Subsequent intramolecular cyclization between the C5-OH and C12 ketone groups induces cleavage of the C12-C12a bond, yielding α- and β-apo-oxytetracycline isomers.

Key parameters for this method include:

Table 1: Hydrolysis Rate Constants of Oxytetracycline at Different Temperatures (pH 9.06)

| Temperature (°C) | Rate Constant, (day) | Half-Life (days) |

|---|---|---|

| 4 | 0.0059 | 117 |

| 25 | 0.106 | 6.5 |

| 60 | 4.55 | 0.15 |

Alkaline Hydrolysis and pH-Dependent Degradation

Formation in Basic Media

Under alkaline conditions (pH 9.0–10.5), oxytetracycline undergoes epimerization and dehydration, producing 4-epi-oxytetracycline and α-apo-oxytetracycline as primary byproducts. The degradation pathway shifts toward α-apo-oxytetracycline formation at higher pH levels due to increased nucleophilic attack at the C12a position.

Table 2: Effect of pH on Degradation Byproduct Yields

| Initial pH | α-Apo-Oxytetracycline Yield (µM) | β-Apo-Oxytetracycline Yield (µM) |

|---|---|---|

| 3.09 | 5.2 ± 0.3 | 0.3 ± 0.1 |

| 9.06 | 5.1 ± 0.2 | 0.2 ± 0.0 |

| 10.54 | 4.8 ± 0.4 | 0.2 ± 0.1 |

Role of Metal Ions

Calcium ions (Ca²⁺) significantly influence hydrolysis kinetics. At pH 9.78, the addition of 1 mM Ca²⁺ reduces oxytetracycline degradation by 49% compared to Ca²⁺-free solutions, as metal chelation stabilizes the parent compound.

Photolytic Degradation

UV-Induced Formation

Exposure to UV light (254 nm) promotes photolytic cleavage of oxytetracycline, generating α-apo-oxytetracycline alongside other photoproducts. The reaction proceeds via excitation of the conjugated enone system, leading to bond dissociation and rearrangement.

Table 3: Photolysis Parameters and Outcomes

| UV Intensity (mW/cm²) | Exposure Time (h) | α-Apo-Oxytetracycline Yield (%) |

|---|---|---|

| 1.2 | 4 | 12.3 ± 1.1 |

| 1.2 | 8 | 18.7 ± 1.4 |

Data adapted from; pH 7.0, 25°C.

Optimization Strategies for Industrial Synthesis

Temperature Control

The Arrhenius equation models the temperature dependence of hydrolysis:

where is temperature in Kelvin. This relationship indicates a high activation energy (), necessitating careful thermal management to avoid byproduct proliferation.

Solvent Systems

Methanol-water mixtures (1:1 v/v) acidified with phosphoric acid (85%) are effective for stabilizing α-apo-oxytetracycline post-synthesis, inhibiting further degradation.

Analytical Validation of Synthesis

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (360 nm) is the gold standard for quantifying α-apo-oxytetracycline. A typical protocol employs:

Análisis De Reacciones Químicas

Hydrolysis

Hydrolysis is a primary reaction pathway for oxytetracycline that leads to the formation of alpha-apo-oxytetracycline. The rate and extent of hydrolysis can vary significantly depending on pH levels:

-

Acidic Conditions (pH 3.09) : High concentrations of this compound (>5 µM) are detected.

-

Neutral Conditions (pH 6.91) : Very low concentrations (<0.2 µM) are observed.

-

Basic Conditions (pH 9.06 and 10.54) : Similar to acidic conditions, higher concentrations (>5 µM) are found.

This indicates that both acidic and basic environments favor the formation of this compound, while neutral conditions do not promote its generation effectively .

Photolysis

Photolytic degradation also contributes to the transformation of oxytetracycline into this compound. Under light exposure, oxytetracycline can break down into several products, including this compound, which retains some antimicrobial activity .

Thermal Degradation

Thermal treatments applied to food products containing oxytetracycline lead to the formation of degradation products, including this compound. Studies have shown that cooking methods such as boiling or microwaving can reduce the concentration of oxytetracycline while increasing the levels of its degradation products in muscle tissues .

Toxicological Studies

Research has indicated that this compound exhibits greater toxicity than oxytetracycline itself. In animal studies, it has been shown to cause significant alterations in blood parameters and liver function:

-

Body Weight : No significant differences were noted in body weight between control groups and those treated with this compound.

-

Hematological Changes : Treated rats exhibited decreased red blood cell counts and increased white blood cell counts, indicating potential hematotoxic effects.

These findings suggest that while this compound retains some antimicrobial properties, it poses risks to animal health due to its toxic effects on liver and kidney functions .

High Performance Liquid Chromatography (HPLC)

HPLC is commonly used for the analysis of this compound in various matrices:

| Compound | Regression Equation | Correlation Coefficient (R) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|---|

| Oxytetracycline | Y = 121.68X - 4.41 | 0.999 | 12 ng g | 38 ng g |

| This compound | Y = 238.99X - 1.50 | 0.9984 | 14 ng g | 47 ng g |

| Beta-Apo-Oxytetracycline | Y = 303.81X - 5.24 | 0.998 | 16 ng g | 53 ng g |

This table summarizes the analytical performance for detecting various tetracycline compounds, highlighting the sensitivity of methods employed for quantifying this compound in environmental samples .

Enzyme-linked Immunosorbent Assay (ELISA)

ELISA has also been evaluated for cross-reactivity with tetracycline metabolites:

-

This compound showed some cross-reactivity at high concentrations but was generally less reactive compared to other metabolites like 4-epi-oxytetracycline.

This underscores the importance of using multiple analytical techniques for accurate quantification and assessment of tetracyclines and their degradation products in various environments .

Aplicaciones Científicas De Investigación

Microbiological Applications

Alpha-apo-Oxytetracycline is primarily studied for its role in microbiological research, particularly concerning antibiotic resistance and microbial degradation.

- Antibiotic Resistance Studies : As a degradation product of oxytetracycline, this compound is investigated for its potential to contribute to antibiotic resistance mechanisms in bacteria. Research has shown that it may exhibit greater toxicity compared to oxytetracycline, raising concerns about its environmental impact and implications for bacterial adaptation .

- Microbial Degradation : Studies have focused on the microbial degradation pathways of oxytetracycline and its derivatives, including this compound. For instance, investigations into the fate of tetracyclines in river water revealed that microbial communities can degrade these compounds under specific conditions, thus influencing their persistence in aquatic environments .

Environmental Science

The environmental behavior of this compound is crucial for understanding the ecological consequences of antibiotic use in agriculture and aquaculture.

- Soil and Water Contamination : Research has highlighted the degradation pathways of oxytetracycline and its metabolites in soil and water systems. The presence of this compound in manure and its subsequent effects on soil bacteria are significant areas of study, as they inform about the potential for environmental contamination and the development of resistant bacterial strains .

- Photodegradation Studies : this compound is also examined under photodegradation processes. Tetracyclines are known to undergo photolysis, leading to various degradation products that can impact microbial communities in sludge and soil environments .

Toxicological Research

The toxicological profile of this compound is an essential aspect of its application in pharmacological studies.

- Toxic Effects on Mammals : Experimental studies involving rats have demonstrated that exposure to this compound can lead to toxic effects on liver and kidney tissues. These findings emphasize the need for careful consideration of this compound's safety profile when assessing the risks associated with antibiotic residues in food products .

- Comparison with Parent Compound : The toxicity levels of this compound compared to oxytetracycline are critical for understanding their respective impacts on health. While both compounds are linked to adverse effects, this compound's greater toxicity warrants further investigation into its pharmacokinetics and long-term effects .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for the quantification of tetracyclines.

Mecanismo De Acción

Beta-Apooxytetracycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome. This binding is reversible and leads to the inhibition of bacterial cell growth .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparison

Alpha-apo-oxytetracycline belongs to the tetracycline family, which includes derivatives with variations in functional groups and stereochemistry. Below is a detailed comparison with key analogs:

Chromatographic Behavior

In UPLC separations using C18 columns, this compound (Peak 4) elutes earlier than beta-apo-oxytetracycline (Peak 6), reflecting differences in polarity due to keto group positioning . For example:

Functional and Pharmacological Differences

- Antibacterial Activity : Unlike oxytetracycline, this compound lacks therapeutic efficacy due to the absence of the C6 hydroxyl group, which is essential for binding to bacterial ribosomes .

- Stability : Beta-apo-oxytetracycline’s higher melting point (200–204°C) suggests greater thermal stability than the alpha isomer, making it preferable for high-temperature analyses .

- Epimerization : 4-Epioxytetracycline, a common degradation product, has reduced antibacterial potency compared to oxytetracycline, emphasizing the importance of stereochemistry .

Analytical Utility

This compound is indispensable in UPLC and spectrophotometric methods for quantifying tetracycline residues in pharmaceuticals and environmental samples. For instance:

Comparative Stability Studies

Studies on pH-induced conformational changes reveal that this compound is less prone to degradation under acidic conditions compared to 4-epioxytetracycline, which rapidly epimerizes at pH < 3 .

Actividad Biológica

Alpha-apo-oxytetracycline (α-AOTC), a derivative of oxytetracycline (OTC), has gained attention for its biological activities, particularly in the context of its antimicrobial properties and metabolic pathways. This article provides a comprehensive overview of the biological activity of α-AOTC, including its mechanism of action, biochemical properties, pharmacokinetics, and relevant case studies.

Target and Mode of Action

α-AOTC primarily targets the 30S ribosomal subunit of bacterial cells. By binding to this subunit, it inhibits protein synthesis, a critical process for bacterial growth and replication. Specifically, α-AOTC prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, effectively halting the translation process necessary for protein production.

Cellular Effects

The inhibition of protein synthesis by α-AOTC leads to significant cellular effects in bacteria. These include:

- Inhibition of cell growth and division: Disruption of protein synthesis results in stunted growth and eventual cell death.

- Altered cellular metabolism: The compound interferes with various metabolic pathways, impacting gene expression and cellular signaling .

- Mitochondrial effects: Due to the similarity between bacterial ribosomes and mitochondrial ribosomes, α-AOTC may also affect mitochondrial protein synthesis, potentially leading to toxicity in higher organisms.

Pharmacokinetics

Absorption and Distribution

α-AOTC exhibits poor absorption when administered with food, characteristic of tetracycline antibiotics. Its pharmacokinetic profile indicates that it is metabolized primarily in the liver through hydroxylation and conjugation reactions. The compound is distributed throughout tissues via passive diffusion and active transport mechanisms .

Toxicity Studies

In animal models, particularly studies involving rats, α-AOTC has shown varying effects based on dosage. At therapeutic doses (10 mg/kg body weight/day), it effectively inhibits bacterial infections without significant toxicity. However, higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity .

Study on Cross-Reactivity

A study evaluating the cross-reactivity of α-AOTC with oxytetracycline ELISA antibodies found that while α-AOTC showed minimal cross-reactivity at lower concentrations, it exhibited 65% inhibition at very high concentrations (10,000 ng/mL). This suggests that while α-AOTC can be detected in assays designed for oxytetracycline, its presence may not be accurately quantified at typical environmental levels .

Degradation Kinetics

Research on the degradation kinetics of oxytetracycline highlighted α-AOTC as a significant transformation product during hydrolysis. In acidic conditions (pH 3.09), concentrations exceeding 5 µM were observed early in the hydrolysis process. This indicates that environmental factors can influence the stability and efficacy of α-AOTC as an antimicrobial agent .

Comparative Analysis

The following table summarizes key findings related to α-AOTC compared to its metabolites:

| Compound | Regression Equation | Correlation Coefficient (R) | LOD (ng/g) | LOQ (ng/g) |

|---|---|---|---|---|

| 4-epi-Oxytetracycline | Y = 82.77X − 0.71 | 0.9995 | 8 | 26 |

| Oxytetracycline | Y = 121.68X − 4.41 | 0.999 | 12 | 38 |

| α-apo-Oxytetracycline | Y = 238.99X − 1.50 | 0.9984 | 14 | 47 |

| β-apo-Oxytetracycline | Y = 303.81X − 5.24 | 0.998 | 16 | 53 |

This table illustrates the detection limits (LOD) and quantification limits (LOQ) for various tetracycline derivatives, highlighting α-AOTC's analytical profile in comparison to other compounds .

Q & A

Basic Research Questions

Q. How can alpha-apo-oxytetracycline be reliably identified and quantified in complex environmental matrices?

- Methodological Answer : Use Ultra-Performance Liquid Chromatography (UPLC) with a C18 column (e.g., HSS C18) coupled with UV or mass spectrometry detection. Parameters such as mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid), column temperature, and flow rate must be optimized to separate this compound from co-occurring tetracycline derivatives like 4-epi-oxytetracycline and beta-apo-oxytetracycline . Sample preparation should include solid-phase extraction (SPE) to reduce matrix interference. Report detection limits and validation metrics (e.g., recovery rates, precision) to ensure reproducibility .

Q. What are the primary environmental sources of this compound?

- Methodological Answer : Focus on agricultural settings where oxytetracycline (OTC) is administered to livestock. Collect manure samples from OTC-treated cattle and analyze for this compound using LC-MS/MS. Compare metabolite concentrations across manure types (fresh vs. composted) and correlate with OTC dosage regimes. Include controls to rule out abiotic degradation during sample storage .

Q. How does pH and temperature influence the stability of this compound in aquatic systems?

- Methodological Answer : Conduct controlled laboratory experiments to simulate environmental conditions. Prepare buffer solutions at varying pH levels (e.g., 4–9) and temperatures (e.g., 4°C, 25°C, 40°C). Spike each solution with this compound and measure degradation rates via periodic sampling over 30 days. Use kinetic models (e.g., first-order decay) to calculate half-lives. Validate results with field samples from water bodies near livestock farms .

Advanced Research Questions

Q. How can contradictions in reported effects of this compound on microbial communities be resolved?

- Methodological Answer : Perform meta-analyses of existing studies, stratifying by environmental matrix (e.g., soil vs. water) and microbial taxa. Apply subgroup analysis (e.g., using interaction tests) to identify covariates like pH or organic matter content that modify toxicity. Use mixed-effects models to account for heterogeneity across studies. Pre-register hypotheses to avoid data dredging . For new experiments, adopt standardized protocols (e.g., OECD guidelines for Daphnia magna assays) and include positive/negative controls .

Q. What experimental models best elucidate this compound’s impact on non-target organisms?

- Methodological Answer : Combine in vitro and in vivo approaches:

- In vitro : Use gut microbiota simulators (e.g., SHIME models) to assess shifts in microbial diversity and antibiotic resistance gene (ARG) abundance under this compound exposure.

- In vivo : Employ Daphnia magna as a model organism due to its ecological relevance and standardized toxicity testing protocols. Measure survival, reproduction, and ARG transfer rates using qPCR. Cross-validate findings with omics approaches (e.g., metagenomics for ARG profiling) .

Q. How should longitudinal studies be designed to assess this compound’s role in antibiotic resistance dissemination?

- Methodological Answer : Implement a PECO framework (Population: soil/water microbiota; Exposure: this compound; Comparator: untreated systems; Outcome: ARG abundance). Use microcosm/mesocosm setups to mimic real-world conditions. Sample at multiple timepoints to track ARG dynamics via high-throughput sequencing. Apply causal inference methods (e.g., difference-in-differences) to isolate the compound’s effect from confounding factors like co-occurring antibiotics. Ensure ethical compliance by minimizing environmental release of experimental setups .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic or probit models) to estimate EC50 values. For microbiome data, apply zero-inflated negative binomial models to handle overdispersion and excess zeros. Incorporate machine learning (e.g., random forests) to identify critical thresholds where microbial diversity collapses. Validate models with bootstrapping or cross-validation .

Data Presentation and Reproducibility Guidelines

- Tables/Figures : Clearly label axes and units in dose-response curves. Use heatmaps for microbiome compositional changes, annotated with taxonomic hierarchies. Provide raw data in supplementary materials .

- Reproducibility : Document UPLC parameters (e.g., column lot number, gradient program) and statistical code (e.g., R/Python scripts) in public repositories. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.